![molecular formula C13H17NO4S B2978993 N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide CAS No. 2034292-48-1](/img/structure/B2978993.png)
N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives often involves various chemical reactions. For example, phenolic esters and amides of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid were synthesized by reacting 2-(1-benzofuran-2-yl)-quinoline-4-carboxylic acid with various substituted phenols and secondary amines . Another study reported the synthesis of 2-acyl benzofurans using carboxylic acids as acylating agents .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be analyzed using various spectroscopic techniques. For instance, the structure of benzofuran-2-yl methyl ketone, a related compound, was analyzed using NMR, FTIR, Raman, UV-Vis, and MS (GC) spectroscopic techniques .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, 2-acyl benzofurans can be obtained by Lewis acid-catalyzed acylation of benzofurans using acid anhydrides or acyl chlorides . Another study reported the TFAA-mediated acylation of benzofurans using carboxylic acids as the acylating agent .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be determined using various analytical techniques. For example, the properties of benzofuran-2-yl methyl ketone, a related compound, were analyzed and it was found to be a solid substance .Scientific Research Applications
- Benzofuran derivatives have garnered attention for their potential as anticancer agents. These compounds possess fused benzene and furan rings, which contribute to their biological activity .
- Derivative 1-((2-(2-(benzyloxy)phenyl)-5-methoxybenzofuran-4-yl)methyl)-n, n-dimethylpiperidin-4-amine (compound 9) demonstrated significant cytotoxic activity against head and neck cancer cells (SQ20B) with an IC50 value of 0.46 μM .
- Researchers have explored benzofuran derivatives for their antimicrobial potential. For instance, 3-methanone-6-substituted-benzofuran derivatives were synthesized and evaluated against bacteria such as E. coli, S. aureus, MRSA, B. subtilis, and P. aeruginosa .
Anticancer Activity
Antimicrobial Properties
Mechanism of Action
The mechanism of action of benzofuran derivatives often depends on their specific structure and the biological system they interact with. For instance, some benzofuran derivatives have shown unique anti-fungal, anti-viral, anti-diabetic, anti-tumor, anti-osteoporosis, and anti-Alzheimer’s disease activities .
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-19(15,16)14-9-13(17-2)12-8-10-6-4-5-7-11(10)18-12/h4-8,13-14H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKQAJNEKDNOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CC2=CC=CC=C2O1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide |
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